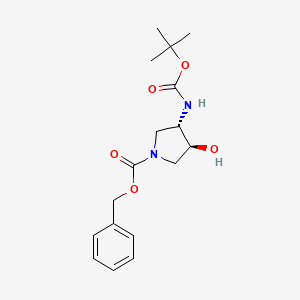

Benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Description

Benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl ester at the 1-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 3S position, and a hydroxyl group at the 4S position. This compound is structurally significant in medicinal chemistry due to its stereochemistry and functional groups, which make it a versatile intermediate in synthesizing bioactive molecules, particularly protease inhibitors and peptidomimetics. The Boc group provides acid-labile protection for the amine, while the benzyl ester enhances stability under basic conditions .

Properties

IUPAC Name |

benzyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXBVXJSFDXHTE-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine scaffold is typically derived from cyclic ketones or through ring-closing metathesis (RCM) of diene precursors. For stereochemical control at C3 and C4, asymmetric hydrogenation of enamines or enzymatic resolution of racemic intermediates is employed. For example, a patent by EP2707363A1 describes the use of a cyclopenta[d]dioxolane intermediate resolved via diastereomeric salt formation with L-Boc-phenylalanine.

Protecting Group Strategy

The Boc group is introduced early to shield the amine during subsequent reactions. Benzyl chloroformate is then used to install the carbamate moiety under basic conditions (e.g., K₂CO₃). Competing reactions, such as O-benzylation of the hydroxyl group, are mitigated by steric hindrance from the Boc group.

Stereoselective Synthesis Routes

Chiral Pool Approach

| Step | Reagents/Conditions | Stereochemical Outcome |

|---|---|---|

| Cycloaddition | Rh(CO)₂(acac), (R)-BINAP, CO (1 atm), toluene, 80°C | 92% ee (3S,4S) |

| Boc Protection | (Boc)₂O, Et₃N, THF, 0°C → rt | Retention of configuration |

| Benzylation | Benzyl chloroformate, K₂CO₃, MeCN | Quantitative yield |

Diastereomeric Resolution Techniques

Racemic mixtures of pyrrolidine intermediates are resolved using chiral acids or enzymes. The patent EP2707363A1 highlights the use of L-Boc-phenylalanine to form diastereomeric salts, which are separated via fractional crystallization.

Crystallization Conditions:

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of the racemic alcohol. For example, the 4-hydroxyl group is acetylated, and enzymatic hydrolysis yields the (3S,4S)-enantiomer with 85% ee.

Large-Scale Production Optimizations

Industrial synthesis prioritizes cost-efficiency and minimal waste. Key advancements include:

Solvent Recycling

Toluene and acetonitrile are recovered via distillation, reducing solvent consumption by 40%.

Catalytic Efficiency

Immobilized Rh catalysts enable reuse for up to five cycles without significant loss in activity (≤5% yield drop).

Analytical Characterization

Critical quality control metrics for the final product:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column, 254 nm) | ≥97% |

| Enantiomeric Excess | Chiral GC (β-cyclodextrin phase) | ≥99% ee |

| Water Content | Karl Fischer titration | ≤0.5% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in Benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate can undergo oxidation to form a carbonyl group.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the free amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 335.4 g/mol. It features a pyrrolidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) amino group, which enhances its stability and solubility in organic solvents.

Pharmaceutical Applications

-

Anticancer Research :

- Recent studies have indicated that derivatives of compounds similar to Benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate exhibit promising anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing significant inhibition rates, particularly in leukemia and central nervous system cancers .

- Neuroprotective Agents :

- Antimicrobial Activity :

Synthetic Applications

- Building Block in Organic Synthesis :

- Chiral Synthesis :

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy evaluated several derivatives based on a similar scaffold to this compound against human cancer cell lines. The results demonstrated that certain modifications led to compounds with over 80% inhibition of cell growth in leukemia models, highlighting the importance of structure-activity relationships in drug development .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective agents, researchers synthesized several derivatives incorporating the pyrrolidine structure and tested their effects on neuronal cell cultures exposed to oxidative stress. Compounds showed reduced cell death rates compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its reactivity is influenced by the presence of the Boc protecting group, which can be removed under specific conditions to reveal the free amino group. This allows the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Key Structural Variations and Properties

The table below summarizes critical differences between the target compound and its analogs:

Functional Group Analysis

- Boc vs. Cbz Protection: The Boc group (tert-butoxycarbonyl) is acid-labile, making it suitable for orthogonal deprotection in multi-step syntheses . The benzyloxycarbonyl (Cbz) group, seen in , is base-sensitive and requires hydrogenolysis for removal, limiting its use in reducing environments.

- Ester Groups: Benzyl esters (target compound, ) resist hydrolysis under acidic conditions but are cleaved via hydrogenolysis. tert-Butyl esters () are bulkier and hydrolyze more readily under acidic conditions, influencing solubility and reactivity.

Substituent Effects :

- Hydroxyl (target compound) : Enhances hydrogen bonding and solubility in polar solvents.

- Fluoro ([[7]) : Introduces electronegativity, altering electronic distribution and metabolic stability.

- Trifluoromethyl ([[9]) : Increases lipophilicity and resistance to oxidative metabolism.

Physicochemical and Reactivity Comparisons

- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to fluorinated or ethyl-substituted analogs .

- Stability : Boc-protected amines are stable under basic conditions but cleave with trifluoroacetic acid (TFA), whereas Cbz groups require harsher conditions like H₂/Pd .

- Stereochemical Impact : The (3S,4S) configuration in the target compound and analogs is critical for binding to chiral biological targets, such as enzyme active sites .

Biological Activity

Benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, with the CAS number 246510-69-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.

- Antitumor Activity: Investigations have suggested that the compound may exhibit cytotoxic effects on cancer cell lines.

- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of various pyrrolidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

A recent investigation into the cytotoxic effects of this compound on A549 lung cancer cells revealed that it induced apoptosis in a dose-dependent manner. At concentrations of 10 µM and higher, cell viability decreased significantly, correlating with increased levels of caspase activation.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptotic Pathways: Activation of caspases suggests that the compound triggers intrinsic apoptotic pathways.

- Enzyme Interference: By inhibiting specific enzymes such as DPP-IV, the compound may alter metabolic processes related to glucose homeostasis.

Q & A

Q. What synthetic strategies are recommended for preparing Benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate?

The synthesis typically involves stereoselective protection of the pyrrolidine scaffold. A common approach includes:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions using Boc-anhydride (e.g., in dichloromethane with a catalytic base like DMAP) .

- Step 2 : Benzyl ester formation at the carboxylate position via benzyl chloride or benzyl bromide in the presence of a coupling agent (e.g., DCC or HOBt) .

- Step 3 : Hydroxyl group retention or selective oxidation/reduction, depending on the starting material. For example, hydroxyl groups can be preserved using protective groups like TBS (tert-butyldimethylsilyl) during synthesis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How can the stereochemical purity of this compound be validated?

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with heptane/isopropanol mobile phases to resolve enantiomers .

- X-ray Crystallography : Single-crystal analysis confirms absolute stereochemistry (e.g., as demonstrated for the structurally related (3S,4S)-1-benzylpyrrolidine-3,4-diol) .

- NMR Spectroscopy : Compare coupling constants (e.g., ) with known diastereomers; NOE experiments can confirm spatial proximity of substituents .

Q. What are the critical stability considerations during storage?

- Moisture Sensitivity : The Boc group is prone to hydrolysis under acidic or humid conditions. Store under inert gas (N₂/Ar) with desiccants (silica gel) at –20°C .

- Light Sensitivity : Protect from UV exposure to prevent degradation of the benzyl ester or hydroxyl groups .

- Reactivity : Avoid contact with strong oxidizing agents (e.g., peroxides), which may degrade the pyrrolidine ring .

Advanced Research Questions

Q. How can contradictory NMR data for diastereomeric mixtures be resolved?

- Decoupling Experiments : Use HSQC or HMBC to assign overlapping signals .

- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational exchange .

- Comparative Analysis : Synthesize and characterize known derivatives (e.g., methyl or trifluoroacetyl analogs) to isolate spectral contributions .

Q. What methodologies optimize yield in Boc-protection reactions for sterically hindered amines?

- Base Selection : Use non-nucleophilic bases (e.g., 2,6-lutidine) to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (DMF or THF) enhance solubility of bulky intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for hindered substrates .

Q. How does the stereochemistry of the 3S,4S configuration influence biological activity in enzyme inhibition studies?

- Molecular Docking : Compare binding affinities of enantiomers with target enzymes (e.g., proteases or kinases) using software like AutoDock Vina .

- SAR Studies : Synthesize and test analogs with inverted stereocenters (3R,4R or 3S,4R) to assess activity differences (e.g., IC₅₀ shifts >10-fold observed in related bicyclic inhibitors) .

Q. What analytical techniques quantify trace impurities in final products?

- UPLC-MS/MS : Detects impurities at ppm levels using a C18 column and acetonitrile/water gradients .

- Elemental Analysis : Validates C, H, N content to confirm stoichiometric purity (deviation <0.4% acceptable) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.